molecular formula C24H27N3O2 B4027981 3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4027981
M. Wt: 389.5 g/mol
InChI Key: PSYXKGLFSFQSID-UHFFFAOYSA-N
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Description

3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound with a molecular formula of C24H28N2O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-7-9-19(10-8-17)23-18(2)22(20-5-3-4-6-21(20)26-23)24(28)25-11-12-27-13-15-29-16-14-27/h3-10H,11-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYXKGLFSFQSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a halogenated quinoline derivative with morpholine.

    Formation of the Carboxamide: The final step involves the reaction of the quinoline derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline core intercalates into DNA, disrupting its structure and function. Additionally, the compound inhibits topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Lacks the morpholine and carboxamide groups, making it less versatile.

    4-methylquinoline: Similar structure but lacks the morpholine and carboxamide groups.

    N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide: Similar but lacks the methyl groups on the quinoline and phenyl rings.

Uniqueness

3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine moiety enhances its solubility and bioavailability, while the carboxamide group provides additional sites for hydrogen bonding and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 2
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3-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

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